N-Benzo[1,3]dioxol-5-yl-2-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl]-acetamide
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Overview
Description
N-Benzo[1,3]dioxol-5-yl-2-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl]-acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a benzo[1,3]dioxole moiety, a quinazolinone core, and an acetamide linkage. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of N-Benzo[1,3]dioxol-5-yl-2-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl]-acetamide involves several key steps:
Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through the bromination of benzo[1,3]dioxole using N-bromosuccinimide (NBS) in the presence of a suitable solvent like DMF.
Synthesis of the Quinazolinone Core: The quinazolinone core can be synthesized via a Pd-catalyzed C-N cross-coupling reaction.
Coupling of the Benzo[1,3]dioxole and Quinazolinone Units: The final step involves the coupling of the benzo[1,3]dioxole moiety with the quinazolinone core through an acetamide linkage.
Chemical Reactions Analysis
N-Benzo[1,3]dioxol-5-yl-2-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl]-acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
N-Benzo[1,3]dioxol-5-yl-2-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl]-acetamide has several scientific research applications:
Medicinal Chemistry: The compound has been evaluated for its anticancer activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia.
Biological Studies: The compound’s ability to induce cell cycle arrest and apoptosis makes it a valuable tool for studying cellular mechanisms and pathways involved in cancer progression.
Industrial Applications: The compound’s unique structure and reactivity make it suitable for use in the synthesis of other complex organic molecules, which can be utilized in various industrial applications.
Mechanism of Action
The mechanism of action of N-Benzo[1,3]dioxol-5-yl-2-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl]-acetamide involves its interaction with microtubules. The compound binds to tubulin, a key protein component of microtubules, and inhibits its polymerization. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis of cancer cells . The compound’s ability to target microtubules makes it a promising candidate for the development of new anticancer therapies.
Comparison with Similar Compounds
N-Benzo[1,3]dioxol-5-yl-2-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl]-acetamide can be compared with other similar compounds, such as:
N-Benzo[1,3]dioxol-5-yl-3-(2,4-dimethyl-phenyl)-acrylamide: This compound also contains a benzo[1,3]dioxole moiety but differs in its acrylamide linkage and phenyl substitution.
3-Benzo[1,3]dioxol-5-yl-N-cyclopropyl-acrylamide: This compound features a cyclopropyl group and an acrylamide linkage, making it structurally distinct from the quinazolinone core of the target compound.
N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-(4-isobutyl-phenyl)-acrylamide: This compound includes a benzo[1,4]dioxin moiety and an acrylamide linkage, highlighting the diversity of structures that can be derived from benzo[1,3]dioxole.
The uniqueness of this compound lies in its combination of a benzo[1,3]dioxole moiety, a quinazolinone core, and an acetamide linkage, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H21N3O5S |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H21N3O5S/c1-2-31-18-10-8-17(9-11-18)28-24(30)19-5-3-4-6-20(19)27-25(28)34-14-23(29)26-16-7-12-21-22(13-16)33-15-32-21/h3-13H,2,14-15H2,1H3,(H,26,29) |
InChI Key |
GWKIPOKFTVJSAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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